molecular formula C20H17ClN4O2S B11285454 1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B11285454
M. Wt: 412.9 g/mol
InChI Key: HRFFOERACVFCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an indolinyl group, and a thiazolyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with isocyanate to form the urea linkage. This intermediate is then reacted with a thiazole derivative that has been pre-functionalized with an indolin-1-yl group. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)ethyl)thiazol-2-yl)urea: Lacks the oxo group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea: The methyl group instead of the chlorine atom may lead to different chemical and biological properties.

Uniqueness: 1-(4-Chlorophenyl)-3-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is unique due to the presence of the chlorophenyl group, which can participate in various substitution reactions, and the indolin-1-yl group, which may confer specific biological activities. The combination of these functional groups makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C20H17ClN4O2S/c21-14-5-7-15(8-6-14)22-19(27)24-20-23-16(12-28-20)11-18(26)25-10-9-13-3-1-2-4-17(13)25/h1-8,12H,9-11H2,(H2,22,23,24,27)

InChI Key

HRFFOERACVFCCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.